N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a complex organic compound that features an indole moiety, a thiadiazole ring, and a propanamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with a thiadiazole precursor under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction conditions may involve acidic or basic environments and controlled temperatures.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. The reaction conditions often involve solvents like ethanol or tetrahydrofuran and controlled temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). The reaction conditions may involve solvents like dichloromethane or acetonitrile and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.
Scientific Research Applications
N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the thiadiazole ring may contribute to its overall biological activity. The compound may exert its effects through modulation of enzyme activity, receptor binding, and other molecular interactions.
Comparison with Similar Compounds
N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can be compared with other similar compounds, such as:
Indole derivatives: Compounds containing the indole moiety, known for their diverse biological activities.
Thiadiazole derivatives: Compounds containing the thiadiazole ring, known for their antimicrobial and anticancer properties.
Propanamide derivatives: Compounds containing the propanamide group, known for their potential therapeutic applications.
The uniqueness of this compound lies in its combination of these three functional groups, which may result in synergistic effects and enhanced biological activities.
Properties
CAS No. |
716340-62-4 |
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Molecular Formula |
C15H16N4OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C15H16N4OS/c1-9(2)14(20)17-15-19-18-13(21-15)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,16H,7H2,1-2H3,(H,17,19,20) |
InChI Key |
PMMLHUMBVRGZHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)CC2=CNC3=CC=CC=C32 |
solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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